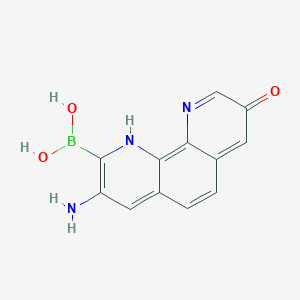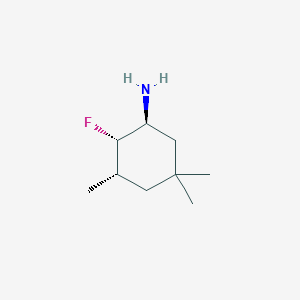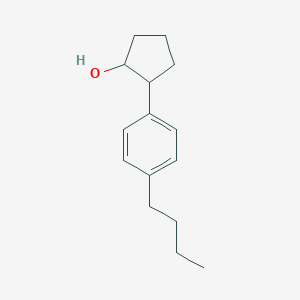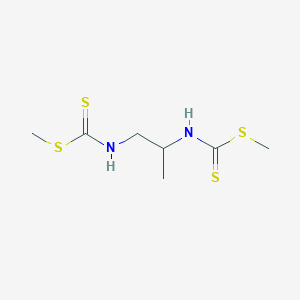
b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid: is a boronic acid derivative that features a phenanthroline core. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The phenanthroline moiety is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid typically involves the following steps:
Formation of the Phenanthroline Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Amino and Hydroxy Groups: Functionalization of the phenanthroline core to introduce amino and hydroxy groups can be done using nitration followed by reduction and hydroxylation reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: : Used in the synthesis of complex organic molecules through cross-coupling reactions. Biology : Potential use in the development of fluorescent probes for metal ion detection. Medicine : Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Industry : Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid would depend on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it might interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar compounds include other boronic acid derivatives and phenanthroline-based ligands. Compared to simple boronic acids, the presence of the phenanthroline moiety in b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid provides additional functionality and the ability to form stable metal complexes. This makes it unique and valuable for specific applications in coordination chemistry and materials science.
List of Similar Compounds
Phenanthroline: A common ligand in coordination chemistry.
Boronic Acids: Widely used in organic synthesis.
Bipyridine: Another ligand used in coordination chemistry.
Propiedades
Fórmula molecular |
C12H10BN3O3 |
|---|---|
Peso molecular |
255.04 g/mol |
Nombre IUPAC |
(3-amino-8-oxo-1H-1,10-phenanthrolin-2-yl)boronic acid |
InChI |
InChI=1S/C12H10BN3O3/c14-9-4-7-2-1-6-3-8(17)5-15-10(6)11(7)16-12(9)13(18)19/h1-5,16,18-19H,14H2 |
Clave InChI |
QVIWRTKOPKDVDE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C2C=CC3=CC(=O)C=NC3=C2N1)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)


![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)


![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)


![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)
